molecular formula C5H13N5 B13107370 Piperazine-1-carboximidhydrazide

Piperazine-1-carboximidhydrazide

Cat. No.: B13107370
M. Wt: 143.19 g/mol
InChI Key: USAOHVMSBYKFFK-UHFFFAOYSA-N
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Description

Piperazine-1-carboximidhydrazide is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine-1-carboximidhydrazide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often employs catalytic processes for intermolecular and intramolecular cyclization . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Piperazine-1-carboximidhydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the piperazine ring, which can participate in different types of chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfonium salts, aziridines, and alkynes. Reaction conditions often involve the use of bases such as DBU and catalysts like Ag2CO3 .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield protected piperazines, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Piperazine-1-carboximidhydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with various therapeutic properties. In medicine, piperazine derivatives are known for their use in drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Additionally, the compound has applications in the pharmaceutical industry as a key component in drug discovery and development .

Mechanism of Action

The mechanism of action of piperazine-1-carboximidhydrazide involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the paralysis of parasites in anthelmintic applications . The compound’s effects are mediated through its ability to interact with receptors and modulate their activity, leading to various physiological responses.

Comparison with Similar Compounds

Piperazine-1-carboximidhydrazide can be compared with other similar compounds, such as piperazine itself and its derivatives. Piperazine is a widely used nitrogen heterocycle in drug discovery, known for its presence in blockbuster drugs like Imatinib and Sildenafil . The unique structural features of this compound, such as the presence of the carboximidhydrazide group, distinguish it from other piperazine derivatives and contribute to its specific reactivity and applications.

List of Similar Compounds:
  • Piperazine
  • Imatinib
  • Sildenafil
  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

This compound stands out due to its unique chemical structure and potential applications in various scientific fields. Its versatility and reactivity make it a valuable compound for research and development in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C5H13N5

Molecular Weight

143.19 g/mol

IUPAC Name

N'-aminopiperazine-1-carboximidamide

InChI

InChI=1S/C5H13N5/c6-5(9-7)10-3-1-8-2-4-10/h8H,1-4,7H2,(H2,6,9)

InChI Key

USAOHVMSBYKFFK-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCN1)/C(=N/N)/N

Canonical SMILES

C1CN(CCN1)C(=NN)N

Origin of Product

United States

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